molecular formula C8H9BrO2S B1374604 2-Bromo-1-methyl-4-(methylsulfonyl)benzene CAS No. 702672-96-6

2-Bromo-1-methyl-4-(methylsulfonyl)benzene

Cat. No. B1374604
Key on ui cas rn: 702672-96-6
M. Wt: 249.13 g/mol
InChI Key: AIRSBUZFXFIKHJ-UHFFFAOYSA-N
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Patent
US08916593B2

Procedure details

To a solution of elemental iron (67 mg, 1.2 mmol) in Br2 (2.05 mL, 39.9 mmol) was added 4-methanesulfonyl-1-methyl-benzene (340 mg, 2.0 mmol) at 0° C. The reaction mixture was stirred at room temperature for 2 hrs. TLC (petroleum ether:EtOAc 3:1) indicated the reaction was completed. Then the mixture was poured into an ice-cold aqueous Na2S2SO3 (1M, 10 mL) and extracted with EtOAc (20 mL×3), washed with brine (10 mL×3), dried over sodium sulfate, concentrated in vacuum, and the residue was purified by a Biotage silica gel cartridge (petroleum ether/EtOAc 3:1, Rf˜0.6) to give the title compound (300 mg, 80%) as a white solid.
[Compound]
Name
petroleum ether EtOAc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
2.05 mL
Type
reactant
Reaction Step Two
Quantity
340 mg
Type
reactant
Reaction Step Two
Name
Quantity
67 mg
Type
catalyst
Reaction Step Two
[Compound]
Name
ice
Quantity
10 mL
Type
solvent
Reaction Step Three
Yield
80%

Identifiers

REACTION_CXSMILES
[Br:1]Br.[CH3:3][S:4]([C:7]1[CH:12]=[CH:11][C:10]([CH3:13])=[CH:9][CH:8]=1)(=[O:6])=[O:5]>[Fe]>[Br:1][C:11]1[CH:12]=[C:7]([S:4]([CH3:3])(=[O:5])=[O:6])[CH:8]=[CH:9][C:10]=1[CH3:13]

Inputs

Step One
Name
petroleum ether EtOAc
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
2.05 mL
Type
reactant
Smiles
BrBr
Name
Quantity
340 mg
Type
reactant
Smiles
CS(=O)(=O)C1=CC=C(C=C1)C
Name
Quantity
67 mg
Type
catalyst
Smiles
[Fe]
Step Three
Name
ice
Quantity
10 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 2 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (20 mL×3)
WASH
Type
WASH
Details
washed with brine (10 mL×3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuum
CUSTOM
Type
CUSTOM
Details
the residue was purified by a Biotage silica gel cartridge (petroleum ether/EtOAc 3:1, Rf˜0.6)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC1=C(C=CC(=C1)S(=O)(=O)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 300 mg
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 60.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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